molecular formula C10H13BrClNO4 B14862248 2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)acetic acid hydrochloride

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)acetic acid hydrochloride

Cat. No.: B14862248
M. Wt: 326.57 g/mol
InChI Key: VUGGAFUHQWTKHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)acetic acid hydrochloride is a chemical compound that belongs to the class of amino acids It is characterized by the presence of a bromine atom and two methoxy groups attached to a phenyl ring, along with an amino group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)acetic acid hydrochloride typically involves the following steps:

    Bromination: The starting material, 4,5-dimethoxyphenylacetic acid, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position on the phenyl ring.

    Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source to introduce the amino group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)acetic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups present in the molecule.

    Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or amines under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)acetic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-bromo-4,5-dimethoxyphenyl)acetic acid hydrochloride involves its interaction with

Properties

Molecular Formula

C10H13BrClNO4

Molecular Weight

326.57 g/mol

IUPAC Name

2-amino-2-(3-bromo-4,5-dimethoxyphenyl)acetic acid;hydrochloride

InChI

InChI=1S/C10H12BrNO4.ClH/c1-15-7-4-5(8(12)10(13)14)3-6(11)9(7)16-2;/h3-4,8H,12H2,1-2H3,(H,13,14);1H

InChI Key

VUGGAFUHQWTKHD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC(=C1)C(C(=O)O)N)Br)OC.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.